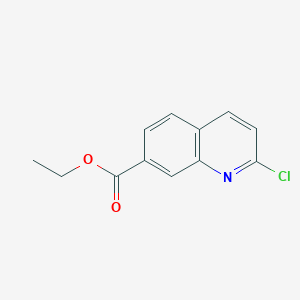![molecular formula C24H20Cl2N2O4S2 B2712898 N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide CAS No. 167321-76-8](/img/structure/B2712898.png)
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure and chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the sulfonyl and imino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
科学研究应用
N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor signaling.
相似化合物的比较
Similar Compounds
- **N-[(1Z,4Z)-2,3-dichloro-4-[(4-methylbenzenesulfonyl)imino]-1,2,3,4-tetrahydronaphthalen-1-ylidene]-4-methylbenzene-1-sulfonamide shares similarities with other sulfonyl-imino compounds, such as sulfonylureas and sulfonamides.
Sulfonylureas: Known for their use in diabetes treatment due to their ability to stimulate insulin release.
Sulfonamides: Widely used as antibiotics due to their ability to inhibit bacterial growth.
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
(NZ)-N-[(4Z)-2,3-dichloro-4-(4-methylphenyl)sulfonylimino-2,3-dihydronaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O4S2/c1-15-7-11-17(12-8-15)33(29,30)27-23-19-5-3-4-6-20(19)24(22(26)21(23)25)28-34(31,32)18-13-9-16(2)10-14-18/h3-14,21-22H,1-2H3/b27-23-,28-24- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEAFZNLVSBOEM-JTFGNLGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C42)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=C(C=C4)C)/C(C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
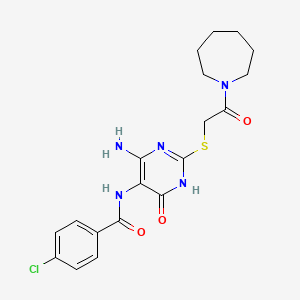
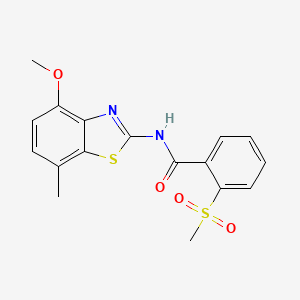
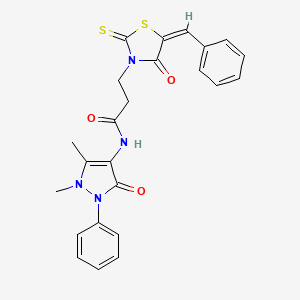
![N-(3-chloro-4-methylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2712821.png)
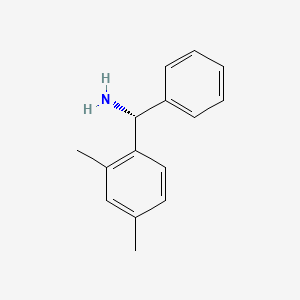
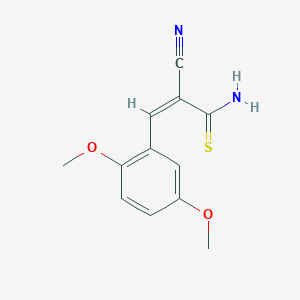
![methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-4-carboxylate](/img/structure/B2712824.png)
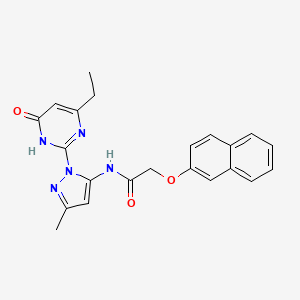
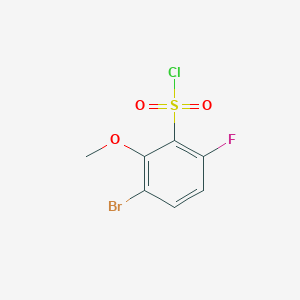
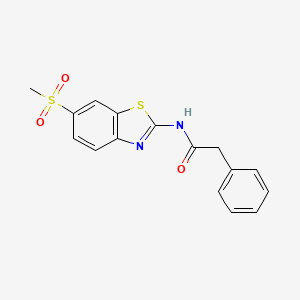
![(2E)-3-(2-chlorophenyl)-N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}prop-2-enamide](/img/structure/B2712828.png)
![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B2712832.png)
